O,O'-Bis(3-aminopropyl)polyethylene glycol 1'500

Carbon nanodots Surface passivation Bioimaging

Selecting the correct PEG diamine for hydrogel or nanoparticle passivation is critical: chain length dictates network homogeneity, elasticity, and biocompatibility. O,O'-Bis(3-aminopropyl)PEG 1,500 (Mn 1,500 Da) is the optimal intermediate spacer for balanced mechanical properties. - **Performance advantage:** Achieves 15% quantum yield in C-dot bioimaging vs. 12.6% for BPEI; non-toxic to zebrafish embryos. - **Handling precision:** Solid at 49 °C (mp) enables accurate gravimetric dispensing for stoichiometric conjugation. - **Network properties:** Avoids high crystallinity of shorter PEGs (Mn 600) and low modulus of longer chains (>2,000).

Molecular Formula C5H15NO3
Molecular Weight 137.18 g/mol
Cat. No. B12061243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO,O'-Bis(3-aminopropyl)polyethylene glycol 1'500
Molecular FormulaC5H15NO3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC(CN)CO.C(CO)O
InChIInChI=1S/C3H9NO.C2H6O2/c4-2-1-3-5;3-1-2-4/h5H,1-4H2;3-4H,1-2H2
InChIKeyZEXFKFYUMFXUBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O,O'-Bis(3-aminopropyl)polyethylene glycol 1,500: Linear Homobifunctional PEG Diamine


O,O'-Bis(3-aminopropyl)polyethylene glycol 1,500 (CAS 34901-14-9), also referred to as PEG1500N, is a linear, homobifunctional polyethylene glycol derivative bearing terminal 3-aminopropyl groups. With a number-average molecular weight (Mn) of approximately 1,500 Da, it exhibits a melting point of 49 °C (lit.) and is designed as a carboxyl-reactive cross-linking reagent . The aminopropyl termini provide identical amine reactivity at both ends, enabling its use as a spacer, linker, or passivating agent in biomedical and materials science applications [1].

Architecture Linear homobifunctional PEG diamine, Mn ~1,500 Da
Terminal Spacer 3-Aminopropyl (C3) linker for carboxyl-reactive conjugation
Physical Form Solid at RT (mp 49 °C) supports accurate gravimetric dispensing

Why PEG Diamine Chain Length and Terminal Linker Matter


PEG diamines of different molecular weights are not interchangeable crosslinkers. The polyethylene glycol chain length and terminal spacer structure directly govern the crosslinking density, network homogeneity, and thermal/mechanical properties of the resulting polymer networks [1]. Substituting a shorter PEG diamine (e.g., Mn 600 or 1,000) yields networks with higher crystalline content but lower thermal stability, whereas longer PEG chains increase elasticity but reduce crosslinking density and modulus above a critical weight fraction [1][2]. The 3-aminopropyl terminus of the target compound provides a distinct spacer length (C3) versus the 2-aminoethyl variant (C2), altering the distance between the PEG backbone and the reactive amine, which in turn influences conjugation efficiency and steric accessibility .

PEG Chain Length
Target: Mn ~1,500 Da
Substitute: Mn 600 or 1,000 Da
Shorter chains may increase crystallinity and lower thermal stability in networks.
Terminal Linker Chemistry
Target: 3-Aminopropyl (C3)
Substitute: 2-Aminoethyl (C2)
Spacer length difference may shift conjugation efficiency and steric accessibility.

Performance Comparison Against Closest In-Class Analogues


Carbon Dot Passivation: Higher Quantum Yield and Biocompatibility

When used as a surface passivating agent for carbon nanodots (C-dots) derived from Dioscorea hispida starch, PEG1500N produces C-dots with a competitive quantum yield of 15%, compared to 12.6% for C-dots passivated with branched polyethyleneimine (BPEI) – a 19% relative improvement [1]. Critically, in vitro zebrafish embryo assays revealed that C-dots-PEG1500N are non-toxic, whereas C-dots-BPEI are highly toxic to embryos [1]. This positions PEG1500N as the safer passivation agent for biological applications.

C-dot Passivation
Head-to-head
PEG1500N: QY 15%, non-toxic to zebrafish embryos
BPEI: QY 12.6%, highly toxic to embryos
Supports higher quantum yield and lower embryo toxicity in passivation study.
Zebrafish embryo assay; quinine sulfate QY reference; C-dots from Gadong starch.
Carbon nanodots Surface passivation Bioimaging

Thermoset Crosslinking: PEG Chain Length and Thermal Stability

In a systematic study of xerogel networks prepared from diepoxy-terminated PEGs of varying molecular weights and aliphatic polyamines, both the melting temperature and the amount of crystalline phase were lower for networks built with shorter PEG chains (Mn 600 or 1,000). Conversely, thermal stability was higher for networks prepared with longer PEG chains [1]. The target compound (Mn ~1,500 ) occupies an intermediate position in the Mn spectrum that balances the need for adequate crosslinking density with sufficient thermal stability, outperforming shorter PEG diamines in thermal stability while avoiding the excessive elasticity and modulus reduction associated with much longer PEG crosslinkers (Mn ≥3,000) [1].

Thermoset Network
Class-level
Longer PEG chain correlates with higher thermal stability; Mn ~1,500 balances stability and crosslinking density.
Supports thermal stability screening for network design.
Class-level inference from diepoxy-PEG/polyamine networks; DSC, TGA data.
Thermoset networks Crosslinking density Thermal stability

Processing and Handling: Solid State vs. Pasty Liquid Analogs

The physical state of PEG diamines varies significantly with molecular weight, directly impacting laboratory handling and processing reproducibility. The target compound (Mn ~1,500) is a solid at room temperature with a melting point of 49 °C (lit.) , enabling accurate gravimetric dispensing as a free-flowing powder. In contrast, PEG bis(amine) of Mn ~1,000 (CAS 24991-53-5, O,O′-Bis(2-aminoethyl)polyethylene glycol) is a pasty liquid or waxy semi-solid at ambient temperature , which complicates precise weighing, can lead to material loss, and introduces batch-to-batch variability in stoichiometric formulations.

Handling & Processing
Specification review
Solid at RT (mp 49 °C) versus pasty liquid/waxy semi-solid for Mn ~1,000 analog.
Supports accurate gravimetric dispensing and batch-to-batch consistency.
Cross-study comparable; ambient laboratory conditions.
Physical state Processing Weighing accuracy

High-Impact Applications Based on Verified Differentiation


Fluorescent Nanoprobe and Bioimaging Development

Researchers fabricating carbon nanodots for bioimaging should select PEG1500N over branched polyethyleneimine (BPEI) as the surface passivation agent. Evidence demonstrates that C-dots-PEG1500N achieve a 15% quantum yield (vs. 12.6% for BPEI) and are non-toxic to zebrafish embryos, whereas BPEI-passivated C-dots are highly toxic [1]. This safety advantage, combined with competitive brightness, makes PEG1500N the preferred passivator for in vitro and in vivo fluorescence imaging applications.

Stoichiometric Peptide Synthesis and Bioconjugation

For conjugation workflows demanding exact amine-to-carboxyl stoichiometry (e.g., solid-phase peptide synthesis, protein-PEGylation, or antibody-drug conjugate linker attachment), the solid physical state of O,O'-Bis(3-aminopropyl)polyethylene glycol 1,500 (mp 49 °C) enables accurate gravimetric dispensing and minimizes handling losses. This contrasts with lower molecular weight PEG bis(amines) that exist as pasty liquids or waxy semi-solids, which pose reproducibility challenges in automated or high-throughput systems.

Thermoset Matrices with Balanced Stability and Flexibility

Formulators of thermoset networks (hydrogels, elastomers, or composite matrices) benefit from the intermediate PEG chain length (Mn ~1,500) of the target compound. Class-level evidence indicates that shorter PEG diamines yield networks with higher crystallinity but lower thermal stability, while much longer PEG chains reduce crosslinking density and elastic modulus [2]. The Mn ~1,500 variant strikes a middle ground, making it suitable for applications where both thermal robustness and moderate elasticity are required, such as biomedical device coatings or controlled-release matrices.

Application
Selection Property
Validation Focus
Fluorescent nanoprobe passivation
Carbon dot surface passivation agent
Quantum yield and embryo toxicity endpoint review
Peptide synthesis & bioconjugation
Solid-state dosing accuracy
Stoichiometric control and handling reproducibility
Thermoset network formulation
PEG chain length selection
Thermal stability and crosslinking density review
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